4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes diethyl groups, an ethoxycarbonyl phenyl group, and a triazole ring
Preparation Methods
The synthesis of 4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the triazole ring.
Introduction of Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl halides under basic conditions.
Attachment of the Ethoxycarbonyl Phenyl Group: This step involves the reaction of the triazole intermediate with ethoxycarbonyl phenyl isocyanate to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole compound with a basic triazole ring structure.
4,5-Dimethyl-1H-1,2,3-triazole: Similar to the compound but with methyl groups instead of diethyl groups.
4,5-Diphenyl-1H-1,2,3-triazole: Contains phenyl groups instead of diethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O7 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
diethyl 1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C19H22N4O7/c1-4-28-17(25)12-7-9-13(10-8-12)20-14(24)11-23-16(19(27)30-6-3)15(21-22-23)18(26)29-5-2/h7-10H,4-6,11H2,1-3H3,(H,20,24) |
InChI Key |
XKNPCINUHRAGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.